2-Bromo-6-(trifluoromethyl)benzonitrile

Beschreibung

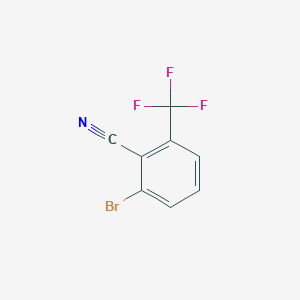

2-Bromo-6-(trifluoromethyl)benzonitrile (CAS: 914637-35-7) is a halogenated aromatic nitrile with the molecular formula C₈H₃BrF₃N. The compound features a benzene ring substituted with a bromine atom at position 2, a trifluoromethyl (-CF₃) group at position 6, and a nitrile (-CN) group at position 1 (Figure 1). These substituents confer unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

2-bromo-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMCOZJMBAPHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650442 | |

| Record name | 2-Bromo-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-35-7 | |

| Record name | 2-Bromo-6-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)benzonitrile typically involves the bromination of 6-(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups using strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).

Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid, water).

Major Products:

Substitution: Derivatives with various functional groups replacing the bromine atom.

Reduction: Corresponding amines.

Oxidation: Carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(trifluoromethyl)benzonitrile is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the development of bioactive compounds and as a probe in biochemical studies.

Medicine: As an intermediate in the synthesis of potential drug candidates with therapeutic properties.

Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(trifluoromethyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular weight: ~249.91 g/mol (calculated).

- Applications: Primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations .

- Safety: Classified under UN GHS revision 8 for industrial and scientific research use.

Comparison with Similar Compounds

The structural and functional analogs of 2-bromo-6-(trifluoromethyl)benzonitrile vary in substituent type, position, and electronic effects. Below is a detailed comparison with key compounds identified in the literature.

Halogen-Substituted Analogs

2-Chloro-6-(trifluoromethyl)benzonitrile

- Molecular Formula : C₈H₃ClF₃N

- Molecular Weight : 205.56 g/mol

- Key Differences :

4-Amino-2-(trifluoromethyl)benzonitrile

- Molecular Formula : C₈H₅F₃N₂

- Molecular Weight : 186.12 g/mol

- Key Differences: Amino (-NH₂) group introduces electron-donating effects, contrasting with the electron-withdrawing bromine. Used as a reference standard in pharmaceutical impurity profiling (e.g., bicalutamide synthesis) .

Substituent Variation

2-Bromo-6-(trifluoromethylthio)benzonitrile

- Molecular Formula : C₈H₃BrF₃NS

- Molecular Weight : 282.08 g/mol

- Key Differences: Trifluoromethylthio (-SCF₃) group increases steric bulk and lipophilicity compared to -CF₃. Potential applications in agrochemicals due to enhanced stability .

2-Bromo-6-(difluoromethoxy)benzonitrile

- Molecular Formula: C₈H₄BrF₂NO

- Molecular Weight : 248.03 g/mol

- Key Differences :

Positional Isomers and Functional Group Additions

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile

- Molecular Formula: C₈H₃BrF₃NO

- Molecular Weight : 265.97 g/mol

- Likely applications in chelating agents or metal-organic frameworks .

2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile

- Molecular Formula: C₁₁H₆BrF₆NO₂

- Molecular Weight : 377.90 g/mol

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Physical Property Comparison

Biologische Aktivität

2-Bromo-6-(trifluoromethyl)benzonitrile (CAS Number: 914637-35-7) is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a benzonitrile core. This structural configuration imparts distinct chemical properties that make it of interest in various fields, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its potential pharmaceutical applications, toxicity profiles, and interactions with biological systems.

- Molecular Formula : C8H3BrF3N

- Molecular Weight : 251.01 g/mol

- Structural Characteristics : The presence of both bromine and trifluoromethyl groups enhances the reactivity of this compound, making it suitable for various synthetic applications.

Toxicity Profile

The compound is classified as harmful upon oral exposure (H302) and toxic if swallowed (H301). This toxicity profile necessitates caution during handling and application. The potential for toxicity highlights the importance of further studies to elucidate the safety and efficacy of this compound in therapeutic contexts.

Case Studies

- Pharmaceutical Intermediate : Research indicates that this compound can serve as an intermediate in the synthesis of various biologically active compounds. Its structural features allow for the development of derivatives that may exhibit enhanced pharmacological properties.

- Comparison with Similar Compounds : A comparative analysis with structurally similar compounds reveals that this compound possesses unique reactivity due to its combination of bromine and trifluoromethyl groups. This distinct combination differentiates it from other analogs, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile and 2-Bromo-5-fluorobenzonitrile, which lack one of these functional groups.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile | Bromine and trifluoromethyl groups | Different substitution pattern |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | Fluorine instead of bromine | Lacks the bromine atom |

| 2,3,6-Trifluorobenzonitrile | Multiple trifluoromethyl groups | More fluorinated than this compound |

Applications in Drug Development

The trifluoromethyl group is known to enhance the potency and selectivity of drugs. For instance, studies have shown that compounds containing this group can significantly increase the inhibition potency against various biological targets, including enzymes involved in neurotransmitter uptake and cancer cell proliferation . Although specific data on this compound's efficacy in these contexts is sparse, its structural properties suggest potential applications in drug synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.